3-Bromo-4-iodoaniline
Overview
Description
3-Bromo-4-iodoaniline is a compound with the molecular formula C6H5BrIN . It has a molecular weight of 297.92 g/mol . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound isInChI=1S/C6H5BrIN/c7-5-3-4(9)1-2-6(5)8/h1-3H,9H2
. The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound’s complexity, as computed by Cactvs, is 99.1 . Physical and Chemical Properties Analysis
This compound has a molecular weight of 297.92 g/mol . It has a XLogP3-AA value of 2.6, indicating its partition coefficient between octanol and water . The compound has a topological polar surface area of 26 Ų . The compound is solid at room temperature .Scientific Research Applications
Electrochemical Oxidation in Acetonitrile Solution
A study by Kádár et al. (2001) explored the electrochemical oxidation of various bromoanilines and iodoanilines, including 4-iodoaniline, in acetonitrile solution. This research is significant for understanding the electrochemical behavior of halogenated anilines, which are relevant in various industrial and scientific applications, especially in synthesizing complex organic compounds (Kádár et al., 2001).
Crystal Structure Comparison
Dey and Desiraju (2004) investigated the crystal structures of phenoxyanilines, including 4-iodoaniline. Their work provided insights into the structural similarities and differences among various halogenated anilines, which is crucial for understanding and predicting the properties of these compounds in solid-state applications (Dey & Desiraju, 2004).
Photochemistry of Haloanilines
The photochemical properties of haloanilines, including 4-iodoaniline, were studied by Freccero et al. (2003). This research is significant for applications in synthetic chemistry and environmental sciences, particularly in understanding the behavior of these compounds under light exposure (Freccero et al., 2003).
Thermo- and Photochromic Behaviour in Molecular Co-crystals
Carletta et al. (2017) explored the thermo- and photochromic behavior of anil-based molecular co-crystals, utilizing compounds such as 4-bromoaniline and 4-iodoaniline. This research is relevant for the development of responsive materials in the field of material sciences (Carletta et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
3-bromo-4-iodoaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrIN/c7-5-3-4(9)1-2-6(5)8/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCBLDVYTZWYLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10608536 | |
Record name | 3-Bromo-4-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10608536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860435-38-7 | |
Record name | 3-Bromo-4-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10608536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-4-iodoaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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